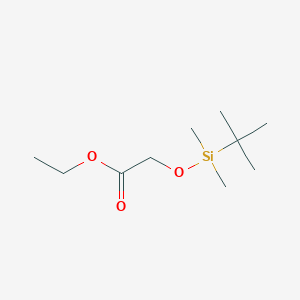

Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Description

Ethyl 2-(tert-butyldimethylsilyloxy)acetate (CAS 67226-78-2) is a silyl-protected acetate ester with the molecular formula C₁₀H₂₂O₃Si and a molecular weight of 218.37 g/mol . It is widely utilized in organic synthesis as a protecting group for hydroxyl-containing intermediates, particularly in the synthesis of complex molecules such as pharmaceuticals, natural products, and chiral compounds. The tert-butyldimethylsilyl (TBS) group provides steric protection against nucleophilic and acidic environments while allowing selective deprotection under mild fluoride-based conditions (e.g., TBAF or HF) . Its structural features include a silicon atom bonded to two methyl groups and a tert-butyl group, conferring thermal stability and compatibility with diverse reaction conditions .

Properties

IUPAC Name |

ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYQJDCENDEETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457971 | |

| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67226-78-2 | |

| Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis.

Mode of Action

As an intermediate in organic synthesis, this compound can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose. The exact mode of action depends on the specific reaction it is involved in.

Pharmacokinetics

It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water, suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive, indicating that its stability and reactivity may be affected by pH.

Biological Activity

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a siloxy-containing compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities, making it a candidate for further exploration in drug development and therapeutic applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 188.30 g/mol

- Log P (octanol-water partition coefficient): Approximately 2.52, indicating moderate lipophilicity, which can affect its absorption and distribution in biological systems .

Antimicrobial Activity

Recent studies have indicated that siloxy compounds, including derivatives of this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against Gram-positive bacteria | |

| Batzelladine D analogs | Potent antimicrobial effects; potential for further development |

Inhibition of Amino Acid Transporters

This compound has been studied for its inhibitory effects on amino acid transporters such as ASCT2. This transporter plays a critical role in amino acid homeostasis and is implicated in various diseases, including cancer.

- Study Findings: The compound showed competitive inhibition of ASCT2 with an IC50 value indicating significant potential for therapeutic applications targeting amino acid metabolism .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in specific tumor types.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Protein Synthesis: Similar compounds have been shown to interfere with protein synthesis pathways, leading to cell cycle arrest and apoptosis.

- Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Study 1: Antibacterial Screening

A recent screening study evaluated the antibacterial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as a protecting group for hydroxyl functionalities during organic synthesis. The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance, which enhances selectivity in reactions involving nucleophiles.

Key Reactions

- Nucleophilic Substitution : The TBDMS group can be selectively removed under mild conditions, allowing for further functionalization of the molecule without affecting other reactive sites.

- Formation of Complex Molecules : It serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been employed in the development of drug candidates due to its ability to facilitate the introduction of functional groups that enhance biological activity.

Case Study: Drug Development

A notable application is its use in synthesizing compounds with potential anti-cancer properties. For instance, derivatives of this acetate have shown promising results in inhibiting specific enzymes involved in cancer cell proliferation, thus modulating metabolic pathways effectively.

Polymer Science

The compound is also significant in polymer chemistry, particularly in the synthesis of silyl-protected monomers used for anionic polymerization.

Polymerization Studies

Research has demonstrated that this compound can be polymerized to create polyesters with controlled molecular weights and architectures. The kinetics of its polymerization has been studied extensively, revealing that it exhibits favorable properties compared to other methacrylates .

Biochemical Applications

This compound has applications beyond synthetic chemistry; it plays a role in biochemical research as well.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into biochemical processes and potential therapeutic targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is part of a broader class of silyl-protected esters and acetates. Below is a detailed comparison with structurally or functionally analogous compounds:

Silyl-Protected Esters

Key Observations:

- TBS vs. TBDPS Groups : The TBS group (tert-butyldimethylsilyl) is smaller and less sterically hindered than TBDPS (tert-butyldiphenylsilyl), enabling faster deprotection under milder conditions . TBDPS, however, offers superior stability in strongly acidic or oxidizing environments .

- Ester vs. Acid Forms : The ethyl ester form (e.g., Ethyl 2-(TBS-oxy)acetate) is more lipophilic than its carboxylic acid counterpart (2-(TBS-oxy)acetic acid), influencing solubility and reactivity in nucleophilic acyl substitutions .

Non-Silyl Acetate Esters

Key Observations:

- Ethyl 2-(TBS-oxy)acetate’s silyl ether group prevents undesired side reactions (e.g., keto-enol tautomerization), unlike β-ketoesters like ethyl 2-phenylacetoacetate .

- Sodium 2-(trihydroxybenzoyloxy)acetate exhibits polar functional groups, making it suitable for aqueous-phase reactions, whereas the TBS-protected acetate is preferred in anhydrous organic syntheses .

Preparation Methods

Direct Silylation of Ethyl Glycolate

The most widely reported method involves the reaction of ethyl glycolate with TBDMS-Cl in the presence of a base. Triethylamine or imidazole is typically employed to neutralize HCl generated during silylation. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours, achieving yields of 70–85%. For instance, a protocol from Patent CN102002066B describes dissolving ethyl glycolate (1.0 equiv) and imidazole (1.2 equiv) in DCM, followed by dropwise addition of TBDMS-Cl (1.1 equiv) under nitrogen. After stirring at room temperature for 6 hours, the mixture is washed with brine, dried over Na₂SO₄, and concentrated to yield the product as a colorless liquid.

Phase-Transfer Catalysis (PTC)

Recent innovations utilize quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts in biphasic systems. This approach enhances interfacial reactivity between ethyl glycolate (aqueous phase) and TBDMS-Cl (organic phase), reducing reaction time to 2–3 hours while boosting yields to 88–92%. A representative procedure involves mixing ethyl glycolate, NaOH (1.5 equiv), and TBAB (0.1 equiv) in water/DCM, followed by TBDMS-Cl addition and vigorous stirring.

Large-Scale Industrial Production

Industrial protocols emphasize cost efficiency and scalability. Patent WO2014203045A1 outlines a continuous-flow system where ethyl glycolate and TBDMS-Cl are fed into a reactor column packed with immobilized base catalysts (e.g., polymer-supported DMAP). This method achieves 94% conversion with minimal purification requirements, making it suitable for metric-ton production.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics. Polar aprotic solvents like THF facilitate faster silylation (4 hours) compared to DCM (6 hours) due to improved base solubility. However, DCM offers superior product isolation via simple extraction. Lower temperatures (0–5°C) minimize side reactions, such as ester hydrolysis, but require extended reaction times (8–12 hours).

Base Selection

Imidazole outperforms triethylamine in sterically hindered systems, as evidenced by a 15% yield increase in reactions involving bulky substrates. Conversely, DBU (1,8-diazabicycloundec-7-ene) enables silylation at −20°C, ideal for heat-sensitive intermediates.

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | THF | 88 | 98.5 | |

| Base | Imidazole | 85 | 97.8 | |

| Catalyst | TBAB (PTC) | 92 | 99.1 | |

| Temperature | 25°C | 82 | 96.2 |

Characterization and Quality Control

Post-synthesis characterization relies on ¹H/¹³C NMR and FT-IR spectroscopy . Key spectral data include:

-

¹H NMR (CDCl₃): δ 0.08 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃), 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.35 (s, 2H, OCH₂CO).

-

¹³C NMR : δ −5.3 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 60.1 (OCH₂CH₃), 170.5 (C=O).

Purification via vacuum distillation (bp 90–92°C at 0.5 mmHg) or silica gel chromatography (hexane/EtOAc 9:1) ensures >98% purity.

Applications in Organic Synthesis

This compound serves as a precursor in β-lactam antibiotic synthesis. For example, Patent CN102002066B details its conversion to (3R,4R)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxy-2-azetidinone, a penem intermediate, via ozonolysis and reductive amination. The TBDMS group is subsequently removed using HF-pyridine to unveil the bioactive hydroxyl moiety .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(tert-butyldimethylsilyloxy)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via silyl protection of a hydroxyl group. A common method involves reacting tert-butyldimethylsilyl chloride (TBSCl) with ethyl glycolate in the presence of a base like imidazole or K₂CO₃. For example, in THF or dichloromethane, the reaction is refluxed for 4–6 hours under anhydrous conditions, monitored by TLC (ether:ethyl acetate, 1:1) . Optimization includes controlling stoichiometry (1.2–1.5 equivalents of TBSCl) and ensuring inert atmosphere to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with >95% purity .

Q. How can the stability of this compound be assessed under varying pH conditions?

The silyl ether group is sensitive to acidic hydrolysis but stable in basic conditions. Stability assays involve exposing the compound to buffered solutions (pH 1–12) at 25°C and monitoring degradation via HPLC or NMR. For instance, in 0.1 M HCl (pH 1), complete deprotection occurs within 2 hours, yielding ethyl glycolate, while in pH 12 (0.1 M NaOH), >90% stability is observed over 24 hours . Researchers should avoid protic solvents (e.g., methanol) during storage and use anhydrous THF or DCM for reactions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm silyl group integration (¹H NMR: tert-butyl singlet at ~0.1 ppm, Si-CH₃ at 0.8–1.0 ppm; ¹³C NMR: Si-C peaks at 18–25 ppm) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion [M+H]⁺ or [M+Na]⁺ .

- TLC : Rf values in hexane/ethyl acetate (3:1) systems for reaction monitoring .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed in reactions involving this compound?

Diastereoselectivity in downstream reactions (e.g., coupling with chiral auxiliaries) is influenced by steric hindrance from the bulky TBS group. Strategies include:

Q. What mechanistic insights explain transesterification equilibria involving this compound?

Gas-phase studies of analogous esters reveal that transesterification follows a two-step mechanism: (1) nucleophilic attack by the alkoxide on the carbonyl carbon, and (2) proton transfer. The TBS group lowers the activation energy (Δ‡) by stabilizing the tetrahedral intermediate via Si-O dipole interactions. Kinetic isotope effects (KIE) and isotopic labeling (¹⁸O) confirm rate-determining steps .

Q. How does the TBS group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The TBS group enhances solubility in nonpolar solvents, facilitating homogeneous catalysis. However, it can sterically hinder Pd-catalyzed couplings. Workarounds include:

- Using bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Microwave-assisted heating (120°C, 20 min) to accelerate oxidative addition .

- Post-coupling deprotection with TBAF in THF to regenerate hydroxyl groups .

Methodological Best Practices

Q. What precautions are necessary for handling moisture-sensitive reactions with this compound?

- Use Schlenk lines or gloveboxes for air-sensitive steps.

- Pre-dry glassware at 120°C and store reagents over molecular sieves.

- Quench excess TBSCl with methanol post-reaction to prevent side reactions .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.